molecular formula C13H12BrN3O3S2 B2481431 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide CAS No. 1797094-41-7

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide

Cat. No.: B2481431
CAS No.: 1797094-41-7
M. Wt: 402.28
InChI Key: XJWRBFAQZNOFHZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups. This compound is part of the thiazole and azepine chemical families, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the azepine moiety. Key steps may include:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone.

  • Introduction of the Azepine Ring: Cyclization reactions are employed to form the azepine ring, often using strong bases or acids.

  • Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, use of catalysts to improve yields, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups, such as converting nitro groups to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as bromine (Br₂) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Brominated aromatic compounds and various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both bromine and sulfonamide groups. Similar compounds include:

  • Thiazole derivatives: Known for their diverse biological activities.

  • Azepine derivatives: Used in various medicinal applications.

  • Brominated aromatic compounds: Commonly used in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c14-8-3-5-9(6-4-8)22(19,20)17-13-16-10-2-1-7-15-12(18)11(10)21-13/h3-6H,1-2,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRBFAQZNOFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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